

# Preliminary Toxicology Profile of Insecticidal Agent 12 (Pyridaben)

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## Compound of Interest

Compound Name: *Insecticidal agent 12*

Cat. No.: *B15617430*

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Disclaimer: The information provided herein pertains to the insecticidal agent Pyridaben. It is assumed that "**Insecticidal agent 12**" refers to Pyridaben based on available documentation associating the number 12 with this compound in toxicological contexts. This document is intended for researchers, scientists, and drug development professionals.

## Executive Summary

This technical guide provides a preliminary toxicology profile of Pyridaben, a pyridazinone insecticide and acaricide.[1] The primary mode of action for Pyridaben is the inhibition of the mitochondrial electron transport chain at complex I.[2][3] This document summarizes the available data on its acute, subchronic, and chronic toxicity, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and ecotoxicological effects. All quantitative data are presented in tabular format for ease of comparison. Detailed experimental protocols for key toxicological studies are also provided, based on internationally recognized guidelines.

## Acute Toxicity

Pyridaben exhibits moderate to low acute toxicity via oral and inhalation routes and low toxicity via the dermal route.[1][4] Clinical signs of acute toxicity include decreased spontaneous motor activity, abnormal gait, prone/recumbent posture, arched back, eye closing, piloerection, and bradypnea.[1]

Table 1: Acute Toxicity of Pyridaben

Species	Route	Sex	LD50/LC50	Toxicity Category	Reference
Rat	Oral	Male	1100 mg/kg	III	<a href="#">[5]</a>
Rat	Oral	Female	570 mg/kg	III	<a href="#">[5]</a>
Mouse	Oral	Male	2198 mg/kg	-	<a href="#">[1]</a>
Mouse	Oral	Female	2042 mg/kg	-	<a href="#">[1]</a>
Rabbit	Dermal	M/F	>2000 mg/kg	III	<a href="#">[5]</a>
Rat	Inhalation	Male	0.66 mg/L	III	<a href="#">[5]</a>
Rat	Inhalation	Female	0.64 mg/L	III	<a href="#">[5]</a>

Toxicity Categories are based on the EPA classification system.

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD 425 / EPA OPPTS 870.1100

This protocol is a guideline for determining the acute oral toxicity of a substance.[\[6\]](#)[\[7\]](#)

- **Test Animals:** Healthy, young adult rodents (rats or mice), typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days.[\[8\]](#)
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature ( $22 \pm 3^{\circ}\text{C}$ ), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.[\[5\]](#)
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is typically 1-2 mL/100g body weight.
- **Dosing Procedure (UDP):** Dosing is sequential, with the outcome of each animal determining the dose for the next. A starting dose is selected, and if the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This continues until the stopping criteria are met.[\[7\]](#)

- **Observations:** Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[9]
- **Body Weight:** Individual animal weights are recorded before dosing and at least weekly thereafter.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end).[9]
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.[8]

## Subchronic and Chronic Toxicity

Repeated dose studies in rats, mice, and dogs have shown that the primary effects of pyridaben are reduced body weight gain and decreased food consumption.[2] In dogs, clinical signs such as dehydration, diarrhea, and salivation were also observed.[2]

Table 2: Subchronic and Chronic Toxicity of Pyridaben

Study Type	Species	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
90-Day Oral	Rat	90 days	M: 4.94 mg/kg/day, F: 2.64 mg/kg/day	M: 11.55 mg/kg/day, F: 5.53 mg/kg/day	Decreased body weight gain and food consumption.	<a href="#">[10]</a>
90-Day Oral	Mouse	90 days	M: 4.07 mg/kg/day, F: 4.92 mg/kg/day	-	-	<a href="#">[10]</a>
1-Year Oral	Dog	1 year	-	0.5 mg/kg/day	Increased clinical signs and decreased body weight gain.	<a href="#">[11]</a>
Chronic/Carcinogenicity	Rat	2 years	-	M: 17.1 mg/kg/day, F: 21.1 mg/kg/day	Decreased body weights, weight gain, and food efficiency.	<a href="#">[12]</a>

## Experimental Protocol: 90-Day Oral Toxicity Study in Rodents - OECD 408 / EPA OPPTS 870.3100

This protocol outlines a 90-day repeated dose oral toxicity study.[\[13\]](#)[\[14\]](#)

- Test Animals: Young, healthy rodents (usually rats) are used.[\[13\]](#)

- Groups: At least three dose groups and a control group are used, with a minimum of 10 males and 10 females per group.[14]
- Dose Administration: The test substance is administered orally on a 7-day per week basis for 90 days. This can be through gavage, in the diet, or in drinking water.[14]
- Observations: Daily clinical observations for signs of toxicity are performed. Detailed observations are made weekly. Body weight and food/water consumption are measured weekly.[15]
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study. Urinalysis is also performed.
- Ophthalmology: Ophthalmoscopic examinations are conducted on all animals prior to the start of the study and on the control and high-dose groups at termination.
- Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups is examined histopathologically.[13]
- Data Analysis: Data are analyzed for dose-related trends and statistically significant differences between treated and control groups to determine the NOAEL and LOAEL.[15]

## Genotoxicity

Pyridaben has been evaluated in a battery of genotoxicity tests and has not shown evidence of genotoxic potential.[1][2]

Table 3: Genotoxicity of Pyridaben

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and Without	Negative	<a href="#">[1]</a>
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and Without	Negative	<a href="#">[1]</a>
In vivo Micronucleus	Mouse Bone Marrow	-	Negative	<a href="#">[1]</a>

## Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471 / EPA OPPTS 870.5100

This protocol describes the Ames test for detecting point mutations.[\[4\]](#)[\[16\]](#)

- **Tester Strains:** A set of specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.[\[16\]](#)
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.[\[4\]](#)
- **Test Procedure:** The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates lacking the essential amino acid.[\[4\]](#)
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[\[16\]](#)

# Experimental Protocol: Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo test detects chromosomal damage.[\[11\]](#)[\[17\]](#)

- **Test Animals:** Typically, mice or rats are used.[\[11\]](#)
- **Dose Administration:** The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[\[17\]](#)
- **Slide Preparation and Analysis:** Smears are prepared and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.[\[17\]](#)
- **Data Analysis:** A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[\[11\]](#)

## Carcinogenicity

Based on carcinogenicity studies in both rats and mice, Pyridaben is classified as "Not Likely to Be Carcinogenic to Humans."[\[2\]](#)[\[15\]](#)

Table 4: Carcinogenicity of Pyridaben

Species	Duration	Route	Results	Reference
Rat	2 years	Oral (dietary)	No evidence of carcinogenicity	<a href="#">[2]</a> <a href="#">[15]</a>
Mouse	18 months	Oral (dietary)	No evidence of carcinogenicity	<a href="#">[4]</a> <a href="#">[15]</a>

## Experimental Protocol: Carcinogenicity Studies - OECD 451 / EPA OPPTS 870.4200

This protocol provides a framework for long-term carcinogenicity studies.[\[2\]](#)[\[18\]](#)

- Test Animals: Typically, rats and mice are used.[\[2\]](#)
- Groups: At least three dose groups and a concurrent control group are used, with at least 50 animals of each sex per group.
- Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet.[\[18\]](#)
- Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Hematology is performed at 12, 18, and 24 months.
- Pathology: A complete gross necropsy is performed on all animals. All tissues from all animals in the control and high-dose groups, and all gross lesions from all animals, are examined histopathologically.[\[18\]](#)
- Data Analysis: Tumor incidence and latency are analyzed using appropriate statistical methods to assess the carcinogenic potential of the substance.

## Reproductive and Developmental Toxicity

Pyridaben has been shown to have effects on male reproductive health in mice, including alterations in sperm DNA integrity and hormonal changes.[\[19\]](#)[\[20\]](#) In developmental toxicity studies, effects such as reduced fetal body weight and delayed ossification were observed in rats at maternally toxic doses.[\[5\]](#) There was no evidence of increased susceptibility of fetuses to in utero exposure.[\[5\]](#)

Table 5: Reproductive and Developmental Toxicity of Pyridaben



Study Type	Species	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Two-Generation Reproduction	Rat	-	6.3 mg/kg/day	Decreased parental and pup body weight.	<a href="#">[15]</a>
Developmental Toxicity	Rat	5.7 mg/kg/day (maternal), 13 mg/kg/day (fetal)	13 mg/kg/day (maternal), 30 mg/kg/day (fetal)	Reduced maternal weight gain; reduced fetal and placental weights, slightly retarded fetal development.	<a href="#">[1]</a>
Developmental Toxicity	Rabbit	-	-	No teratogenic effects observed.	<a href="#">[4]</a>

## Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416 / EPA OPPTS 870.3800

This study evaluates effects on reproductive function across two generations.[\[12\]](#)[\[21\]](#)

- Test Animals: Young adult rats are used for the parental (P) generation.[\[21\]](#)
- Dose Administration: The test substance is administered continuously to the P generation males and females before mating, during mating, and for females, through gestation and lactation. The first-generation (F1) offspring are then selected and dosed through their maturation, mating, and production of the second generation (F2).[\[21\]](#)
- Endpoints: Reproductive performance (mating, fertility, gestation length, parturition), offspring viability, growth, and development are assessed. At termination, reproductive organs are

weighed and examined histopathologically. Sperm parameters and estrous cyclicity are also evaluated.[21]

- **Data Analysis:** Data are analyzed to determine the effects on all reproductive and developmental parameters and to establish NOAELs for parental, reproductive, and offspring toxicity.

## Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study assesses the potential for adverse effects on the developing fetus.[22][23]

- **Test Animals:** Pregnant females of a rodent (usually rat) and a non-rodent (usually rabbit) species are used.[23]
- **Dose Administration:** The test substance is administered daily to the dams during the period of major organogenesis.[22]
- **Maternal Observations:** Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
- **Fetal Evaluation:** Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[22]
- **Data Analysis:** The data are analyzed to determine the potential for maternal toxicity, embryo-fetal lethality, and teratogenicity.

## Ecotoxicology

Pyridaben is highly toxic to aquatic organisms, including fish and aquatic invertebrates.[3][23] It is also highly toxic to bees on an acute contact basis.[23]

Table 6: Ecotoxicology of Pyridaben

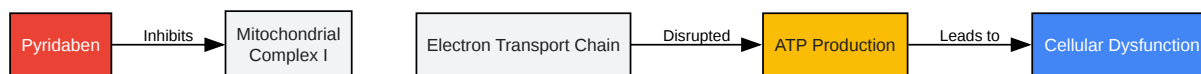
Organism	Test Type	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour Acute	LC50	0.0007 mg/L	<a href="#">[23]</a>
Daphnia magna	48-hour Acute	EC50	0.001 mg/L	<a href="#">[23]</a>
Algae (Pseudokirchneriella subcapitata)	72-hour Acute	EC50	0.017 mg/L	<a href="#">[23]</a>
Bobwhite Quail	Acute Oral	LD50	>2250 mg/kg	<a href="#">[23]</a>
Honey Bee (Apis mellifera)	48-hour Contact Acute	LD50	0.024 µg/bee	<a href="#">[23]</a>
Honey Bee (Apis mellifera)	48-hour Oral Acute	LD50	0.535 µg/bee	<a href="#">[23]</a>
Earthworm	14-day Acute	LC50	19 mg/kg	<a href="#">[23]</a>

## Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for Pyridaben is the inhibition of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase).[\[2\]](#)[\[3\]](#) This disruption of cellular respiration leads to a decrease in ATP production and subsequent cellular dysfunction.

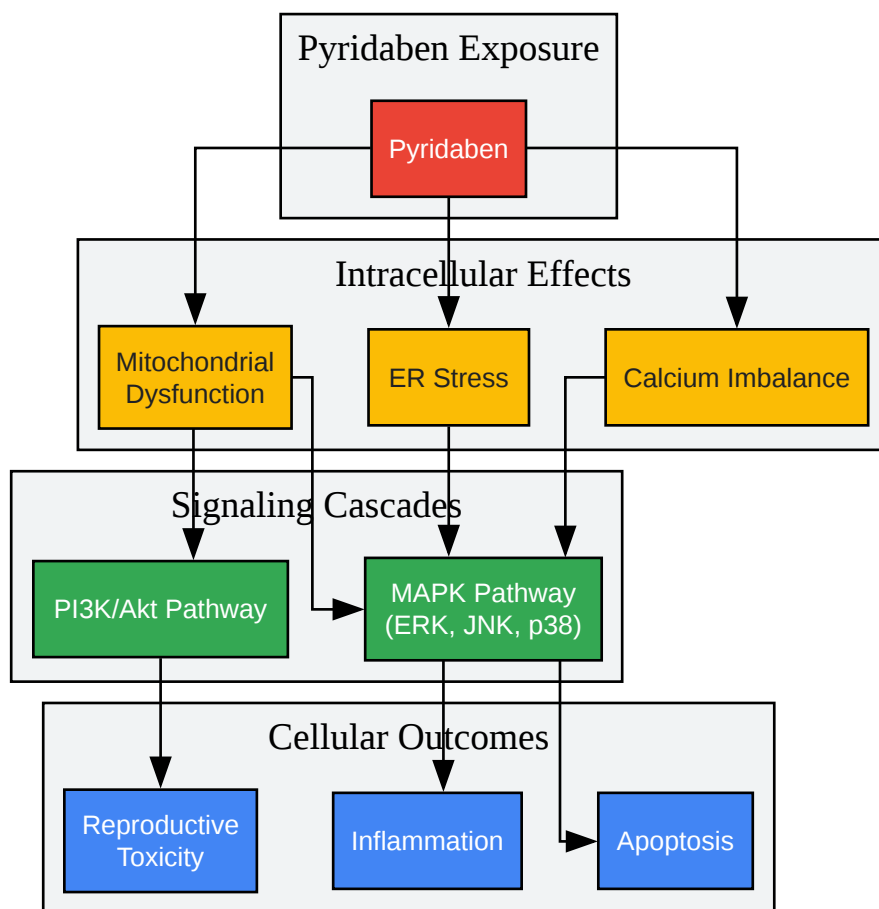
Recent studies have also indicated that Pyridaben can induce cellular stress and apoptosis through various signaling pathways. In bovine mammary epithelial cells, Pyridaben was shown to cause apoptosis and inflammation via disturbance of calcium homeostasis and upregulation of the MAPK (ERK1/2, JNK, and p38) signaling cascades.[\[24\]](#)[\[25\]](#) In mouse testicular cells, Pyridaben dysregulated intracellular signaling pathways associated with mitochondrial-associated membranes and the MAPK/PI3K pathway, leading to mitochondrial dysfunction, endoplasmic reticulum stress, and calcium imbalance.[\[26\]](#)

## Visualizations



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Caption: Mechanism of Action of Pyridaben.



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Caption: Signaling Pathways Affected by Pyridaben.

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